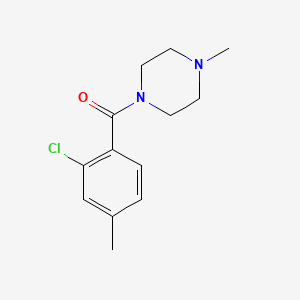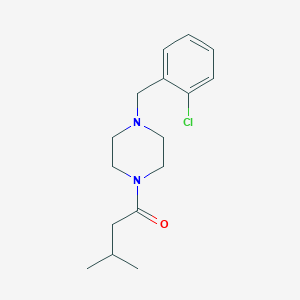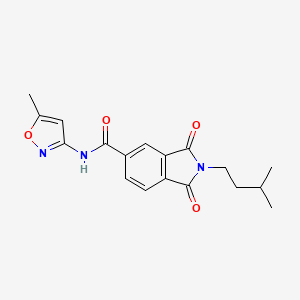![molecular formula C13H11N3O2S3 B5761935 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)
4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and cytokine receptor (CR) signaling.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding of antigens to the 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and leading to decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting tumor growth and improving survival in animal models of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases at high concentrations, which may limit its use in certain experiments. Additionally, TAK-659 is not currently approved for clinical use, which may limit its availability for researchers.
Orientations Futures
There are several potential future directions for the study of TAK-659. One area of interest is the development of combination therapies, such as the combination of TAK-659 with other targeted agents or chemotherapy drugs. Another area of interest is the study of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to investigate the potential off-target effects of TAK-659 and to optimize its dosing and administration in clinical settings.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting from the reaction of 4-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid to yield 4-(2-thienyl)benzenesulfonamide. This intermediate is then reacted with thionyl chloride and potassium hydroxide to form 4-(2-thienyl)benzenesulfonyl chloride, which is further reacted with 4-amino-1,3-thiazole-2-amine to yield TAK-659. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 98%.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit BTK activity and downstream signaling, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been studied in combination with other agents, such as the PI3K inhibitor idelalisib, and has shown synergistic effects in vitro and in vivo.
Propriétés
IUPAC Name |
4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMXWIFQXGUQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)



![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)